5'-Bromospiro[cyclopentane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one

Lipophilicity LogP Physicochemical property

5′-Bromospiro[cyclopentane-1,3′-pyrrolo[2,3-b]pyridin]-2′(1′H)-one (CAS 1428799-34-1) is a brominated spirocyclic heterocycle featuring a cyclopentane ring fused to a 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold. With a molecular weight of 267.13 g/mol, formula C₁₁H₁₁BrN₂O, and an sp³ carbon fraction (Fsp³) of 0.45, the compound occupies physicochemical space of high interest in contemporary fragment-based and lead-optimization medicinal chemistry.

Molecular Formula C11H11BrN2O
Molecular Weight 267.12 g/mol
CAS No. 1428799-34-1
Cat. No. B3102932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Bromospiro[cyclopentane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one
CAS1428799-34-1
Molecular FormulaC11H11BrN2O
Molecular Weight267.12 g/mol
Structural Identifiers
SMILESC1CCC2(C1)C3=C(NC2=O)N=CC(=C3)Br
InChIInChI=1S/C11H11BrN2O/c12-7-5-8-9(13-6-7)14-10(15)11(8)3-1-2-4-11/h5-6H,1-4H2,(H,13,14,15)
InChIKeyTXMHQCWRCFWJNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5′-Bromospiro[cyclopentane-1,3′-pyrrolo[2,3-b]pyridin]-2′(1′H)-one (CAS 1428799-34-1): A Key Brominated Spirocyclic Intermediate for HPK1 Inhibitor Programs


5′-Bromospiro[cyclopentane-1,3′-pyrrolo[2,3-b]pyridin]-2′(1′H)-one (CAS 1428799-34-1) is a brominated spirocyclic heterocycle featuring a cyclopentane ring fused to a 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold. With a molecular weight of 267.13 g/mol, formula C₁₁H₁₁BrN₂O, and an sp³ carbon fraction (Fsp³) of 0.45, the compound occupies physicochemical space of high interest in contemporary fragment-based and lead-optimization medicinal chemistry . This compound is explicitly described as a synthetic intermediate in the Roche patent family (CN113015526A / US20220370420A1) directed toward spirocyclic 2,3-dihydro-7-azaindole-based inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target implicated in cancer immunotherapy [1].

Why Generic Substitution of the 5′-Bromo-Cyclopentane Spiroazaindole Scaffold is Not Feasible for HPK1-Directed Discovery


The 5′-bromine atom on this spirocyclic 7-azaindole scaffold is not merely a passive placeholder but a critical synthetic handle enabling palladium-catalyzed cross-coupling diversification that generates final patent-exemplified HPK1 inhibitors. Replacing this compound with the non-brominated parent (CAS 1428799-33-0, 1′,2′-dihydrospiro[cyclopentane-1,3′-pyrrolo[2,3-b]pyridin]-2′-one, MW 188.23) forfeits the C5 electrophilic center required for Suzuki, Heck, or Buchwald-type elaborations that install the aryl/heteroaryl moieties characteristic of the most potent HPK1 inhibitor analogs . Similarly, exchanging for smaller-ring analogs (e.g., the cyclopropane-spiro variant, CAS 1263279-55-5) alters both the conformational preference of the spiro junction and the trajectory of the C5 vector, which directly impacts ATP-binding site complementarity in HPK1 [1]. The cyclopentane ring delivers a specific spatial orientation of the 2′-oxo group as a hinge-binding motif that smaller or larger spiro rings do not recapitulate [1].

Quantitative Differentiation Evidence for 5′-Bromospiro[cyclopentane-1,3′-pyrrolo[2,3-b]pyridin]-2′(1′H)-one (CAS 1428799-34-1) Versus Structural Analogs


Enhanced Lipophilicity (LogP) of the 5′-Bromo Derivative Relative to the Non-Halogenated Parent Scaffold

The computed octanol-water partition coefficient (LogP) of 5′-bromospiro[cyclopentane-1,3′-pyrrolo[2,3-b]pyridin]-2′(1′H)-one is 2.74, as provided by the vendor Fluorochem . In comparison, the non-brominated parent compound 1′,2′-dihydrospiro[cyclopentane-1,3′-pyrrolo[2,3-b]pyridin]-2′-one (CAS 1428799-33-0) has a reported LogP of approximately 1.3–1.5 (estimated from ChemSpider/ACD Labs predictions for the des-bromo analog) . The bromine substituent therefore increases LogP by roughly 1.2–1.4 log units, shifting the compound into a more favorable lipophilicity range for passive membrane permeability (generally considered optimal at LogP 1–3 for oral small-molecule drugs). This differentiation is meaningful because the non-brominated parent resides near the lower boundary of optimal permeability, whereas the 5′-bromo derivative is centered in the ideal window [1].

Lipophilicity LogP Physicochemical property Drug-likeness

Synthetic Utility: Palladium-Catalyzed Diversification at the C5 Bromine Position to Generate Patent-Exemplified HPK1 Inhibitors

The 5′-bromine substituent in the target compound serves as a synthetic handle for transition metal-catalyzed cross-coupling reactions to elaborate the scaffold into more complex, biologically active molecules. Molaid documents the direct use of 5′-bromospiro[cyclopentane-1,3′-pyrrolo[2,3-b]pyridin]-2′(1′H)-one in a Miyaura borylation with diborane(6), XPhos Pd G2 catalyst, and potassium phosphate, yielding a boronate ester intermediate suitable for subsequent Suzuki-Miyaura coupling [1]. The ultimate downstream product is (E)-N-methyl-N-((3-methylbenzo[b]thiophen-2-yl)methyl)-3-(2′-oxo-1′,2′-dihydrospiro[cyclopentane-1,3′-pyrrolo[2,3-b]pyridine]-5′-yl)acrylamide (CAS 1428799-16-9, MW 431.56) [1], which incorporates an acrylamide moiety appended at the C5 position—a structural motif consistent with potent HPK1 inhibitors described in the Roche patent [2]. The non-brominated parent (CAS 1428799-33-0) lacks this electrophilic C5 center and cannot directly participate in analogous cross-coupling sequences without prior C–H activation, a significantly less regioselective and lower-yielding approach.

Synthetic intermediate Cross-coupling Borylation HPK1 inhibitor

Spirocyclic Scaffold Rigidity: Reduced Rotatable Bonds and Enhanced Fraction sp³ (Fsp³) Versus Linear Azaindole Analogs

The target compound contains zero rotatable bonds (RB = 0) and an Fsp³ (fraction of sp³-hybridized carbon atoms) of 0.45, as reported by Fluorochem and Molaid [1]. These values reflect the rigidifying effect of the spirocyclopentane junction. In contrast, a prototypical linear, non-spirocyclic 5-bromo-7-azaindole derivative (e.g., 5-bromo-1H-pyrrolo[2,3-b]pyridine, or a simple N-alkylated variant) would possess at least 2–3 rotatable bonds and a lower Fsp³ (typically <0.20 for flat aromatic azaindoles) [2]. The Fsp³ of 0.45 places the target compound in the range increasingly favored in contemporary drug discovery, where higher Fsp³ correlates with improved aqueous solubility, reduced promiscuity, and superior clinical success rates. A 2009 analysis by Lovering et al. demonstrated that Fsp³ ≥ 0.45 is associated with a significantly lower attrition rate in clinical development compared to Fsp³ < 0.36 [3].

Spirocyclic scaffold Fraction sp³ Conformational restriction Physicochemical property

Cyclopentane Spiro Ring Size Differentiation: Comparison with Cyclopropane and Cyclohexane Analogs in the HPK1 Inhibitor Patent Landscape

The Roche patent family (US20220370420A1, CN113015526A) explicitly claims spirocyclic 2,3-dihydro-7-azaindole compounds wherein the spiro-fused cycloalkyl ring 'A' is C3-12 cycloalkyl [1]. The cyclopentane variant (C5, as in the target compound) occupies a specific conformational space. The cyclopropane analog (C3, e.g., CAS 1263279-55-5, 5′-bromo-spiro[cyclopropane-1,3′-pyrrolo[2,3-b]pyridin]-2′(1′H)-one, MW 239.07) presents a more acute dihedral angle at the spiro center (~60° for cyclopropane vs. ~108° for cyclopentane), which alters the trajectory of the C5 substituent vector relative to the hinge-binding 2′-oxo group. The cyclohexane analog (C6, e.g., CAS 1980053-14-2, MW 295.13) introduces greater conformational flexibility (chair-to-chair interconversion) and increased lipophilicity (estimated ΔLogP ≈ +0.5–0.8 vs. cyclopentane). The cyclopentane ring represents a balanced compromise: it provides sufficient conformational restriction to pre-organize the hinge-binding pharmacophore while avoiding the excessive flexibility of cyclohexane or the extreme angle strain of cyclopropane.

Spiro ring size HPK1 inhibitor Structure-activity relationship Conformational analysis

Supplier-Reported Purity and Scalability: Comparison of Commercial Specifications for the Target Compound and Its Non-Brominated Analog

The target compound is commercially available from Fluorochem at 98% purity across pack sizes ranging from 100 mg (£174.00) to 5 g (£2,751.00), with multiple pack sizes in stock . MolCore offers the compound at ≥98% purity (NLT 98%) under ISO certification for pharmaceutical R&D and quality control applications . In comparison, the non-brominated parent compound (CAS 1428799-33-0) is available from AChemBlock at 97% purity (250 mg at $245, 1 g at $610) . While both compounds are accessible, the 5′-bromo derivative carries a higher specification (98% vs. 97%) and is explicitly positioned for pharmaceutical development contexts, with ISO-certified quality systems in place at MolCore. The price differential reflects the additional synthetic step (bromination) and higher purity specification, which may be material to procurement decisions when downstream coupling yields are sensitive to halide purity.

Purity specification Commercial availability Procurement Quality control

Optimal Scientific and Industrial Application Scenarios for 5′-Bromospiro[cyclopentane-1,3′-pyrrolo[2,3-b]pyridin]-2′(1′H)-one (CAS 1428799-34-1)


HPK1 (Hematopoietic Progenitor Kinase 1) Inhibitor Medicinal Chemistry Programs

The compound is documented within the Roche patent family (US20220370420A1, CN113015526A) as a core intermediate for generating spirocyclic 2,3-dihydro-7-azaindole HPK1 inhibitors . Its C5 bromine enables Suzuki-Miyaura cross-coupling to install diverse aryl and heteroaryl groups that occupy the HPK1 ATP-binding pocket. The cyclopentane spiro ring provides the optimal conformational restraint (Fsp³ = 0.45, RB = 0) to pre-organize the 2′-oxo hinge-binding motif while maintaining LogP (2.74) within the optimal drug-likeness window [1]. Medicinal chemistry teams prosecuting HPK1 as an immuno-oncology target should prioritize this intermediate to access the SAR space defined in the originating patent.

Fragment-Based Drug Discovery (FBDD) Library Design Featuring 3D Spirocyclic Scaffolds

With an Fsp³ of 0.45 and zero rotatable bonds, this compound satisfies the 'escape from flatland' criterion (Fsp³ ≥ 0.45) associated with improved clinical success rates . The compound's molecular weight (267.13 Da) falls within the fragment range (typically <300 Da), and the bromine atom provides both a heavy-atom X-ray scattering handle for crystallographic fragment screening and a reactive site for covalent fragment evolution via cross-coupling. Fragment library curators seeking to increase three-dimensionality and spirocyclic content should evaluate this scaffold against commonly used flat aromatic bromo-heterocycle fragments.

Synthesis of Acrylamide-Containing HPK1 Inhibitor Analogs via Sequential Borylation–Coupling

As documented by Molaid, the compound undergoes Miyaura borylation (diborane(6), XPhos Pd G2, K₃PO₄) to generate a boronate ester, which can be subsequently elaborated to (E)-N-methyl-N-((3-methylbenzo[b]thiophen-2-yl)methyl)-3-(2′-oxo-1′,2′-dihydrospiro[cyclopentane-1,3′-pyrrolo[2,3-b]pyridine]-5′-yl)acrylamide (CAS 1428799-16-9) [1]. This acrylamide-containing downstream product exemplifies the C5→C5-alkenyl elaboration strategy that the Roche patent employs to access potent HPK1 inhibitors. Process chemistry groups optimizing this synthetic route should use the target compound as the starting point, given the established reaction conditions and downstream product identity.

Quality-Controlled Pharmaceutical Intermediate Procurement for Preclinical Candidate Scale-Up

The compound is commercially supplied at 98% purity (Fluorochem) and NLT 98% under ISO certification (MolCore), with pack sizes scalable from 100 mg to 5 g and documented 2-year storage stability at 20°C [1]. These specifications support its use as a pharmaceutical intermediate in preclinical development, where purity standards and supply chain documentation are critical. The GHS hazard classification (H302 harmful if swallowed, H315/H319 irritant, H335 respiratory irritant) is fully disclosed with SDS documentation available , enabling appropriate occupational health and safety planning for kilogram-scale synthesis campaigns.

Quote Request

Request a Quote for 5'-Bromospiro[cyclopentane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.